![molecular formula C21H20O4 B1353175 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one CAS No. 88206-51-3](/img/structure/B1353175.png)

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

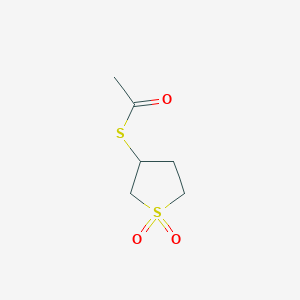

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one is a unique chemical compound with a wide range of potential applications in scientific research. It is a polyene compound, which consists of a fused ring system of seven carbon atoms and nine oxygen atoms. The compound has a molecular weight of 437.65 g/mol and a melting point of 262-264 °C. 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one is a white, crystalline solid and is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Antioxidant Properties

A study by Yu et al. (2008) discovered a new furanocoumarin, temporarily designated as GF-338, from grapefruit juice retentate, showing strong antioxidant activity. GF-338 exhibited 8.53±0.35% 1,1-diphenyl-2-picryl hydrazyl (DPPH) scavenging activity at a final concentration of 10 μmol/L in the reaction system, which is notably higher than that of Vitamin C (4.32±0.25%), highlighting GF-338's potential as a potent antioxidant. The study emphasizes the need for further evaluation of GF-338's bioactivities (Yu et al., 2008).

Synthesis and Chemical Reactions

Another research focused on the reaction of 4-hydroxycoumarin with 2-acetyloxiranes, demonstrating the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones through a series of chemical reactions involving dimethylformamide and triethylamine. This process eventually leads to the creation of 4H-furo[3,2-c]-chromen-4-one derivatives via dehydration or fragmentation, showcasing the compound's role in facilitating complex chemical synthesis (Os'kina et al., 2013).

Antimycobacterial Activity

A noteworthy investigation into the antimycobacterial properties of furo[3,2-f]chromanes, derived from a synthesis process reported by Alvey et al. (2009), revealed a significant improvement in antimycobacterial activity for some compounds. This study exemplifies the compound's potential in contributing to the development of novel antimycobacterial agents, emphasizing the importance of structural analogs in enhancing biological activity (Alvey et al., 2009).

Optoelectronic Properties

Research by Ibrahim et al. (2017) on the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) showcased its potential in optoelectronic applications. The study highlighted HMOFCC's promising binding with therapeutic targets, optical band gaps, and photoelectrical characteristics, indicating its suitability for use in optoelectronic devices due to its rectification characteristics and phototransient properties under various illumination intensities (Ibrahim et al., 2017).

Mechanism of Action

Anhydronotoptol, also known as 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one or HY-N9896, is a potent nitric oxide inhibitory coumarin . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Anhydronotoptol is nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes. It plays a significant role in vasodilation, neurotransmission, and immune response.

Mode of Action

Anhydronotoptol interacts with its target by inhibiting the production of nitric oxide. Specifically, it inhibits NO production in RAW 264.7 cells induced by lipopolysaccharides (LPS), with an IC50 value of 36.6 μM . This means that Anhydronotoptol can effectively reduce the amount of nitric oxide in these cells at this concentration.

Biochemical Pathways

The inhibition of nitric oxide production by Anhydronotoptol affects the nitric oxide synthases (NOS) pathway . This pathway is responsible for the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes. By inhibiting this pathway, Anhydronotoptol can potentially influence various downstream effects related to nitric oxide signaling.

Result of Action

The primary result of Anhydronotoptol’s action is the reduction of nitric oxide production in cells . This can have various molecular and cellular effects, depending on the specific role of nitric oxide in those cells. For instance, in immune cells, reducing nitric oxide production can potentially affect the immune response.

properties

IUPAC Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVOLKWTCFJSX-YUQKSTFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one | |

Q & A

Q1: What other coumarins have been found alongside anhydronotoptol in Notopterygium incisum?

A1: Research has identified several other coumarins in Notopterygium incisum along with anhydronotoptol. These include:

- Notopterol: A structural relative of anhydronotoptol, differing in the presence of a hydroxyl group. []

- Notoptol: Another related coumarin with a different double bond position in the side chain. []

- Ethylnotopterol XII: Characterized by an ethoxy group in its side chain. []

- Notoptolide (XIII): Features a more complex side chain with an ethoxy substituent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)